2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyrazin-3-one core substituted with a 4-methylphenoxy group at position 8 and an acetamide side chain linked to a thiophen-2-ylmethyl moiety. The synthesis likely involves multi-step reactions, such as coupling of pre-functionalized triazolopyrazine intermediates with thiophene-derived amines under catalytic conditions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-13-4-6-14(7-5-13)27-18-17-22-24(19(26)23(17)9-8-20-18)12-16(25)21-11-15-3-2-10-28-15/h2-10H,11-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHRALQTASCMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with α-keto acids or their derivatives.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with a halogenated triazolopyrazine intermediate.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Acetylation Step: The final step involves the acetylation of the intermediate compound to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Chemical Reactions Analysis
2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Antimicrobial Activity: Studies have demonstrated its antimicrobial properties, particularly against bacterial and fungal pathogens.
Cancer Research: The compound has been evaluated for its anticancer activity, showing promising results in inhibiting the growth of cancer cell lines.
Material Science: Due to its unique chemical structure, the compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can act as a scaffold for binding to active sites, while the phenoxy and thiophene groups enhance its binding affinity and specificity . The compound can inhibit enzyme activity by blocking the active site or interfering with substrate binding, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 8-(4-methylphenoxy) group in the target compound may enhance aromatic stacking interactions in enzyme binding pockets compared to 8-(4-chlorobenzylsulfanyl) in , which introduces steric bulk and electron-withdrawing effects . The thiophen-2-ylmethyl moiety contributes to π-π interactions and moderate hydrophobicity, similar to derivatives in but distinct from the tetrahydrobenzothieno fused system in , which enhances rigidity and microbial target affinity .
Synthetic Flexibility :
- Cs₂CO₃/K₂CO₃-mediated reactions () are preferred for acetamide coupling due to high yields (>65%), whereas ZnCl₂-catalyzed cyclizations () are critical for introducing sulfur-containing substituents.
Toxicity and Safety: Derivatives with thioxothiazolidinone or chlorobenzyl groups () may pose higher toxicity risks (e.g., skin irritation, acute toxicity) compared to the target compound, which lacks documented hazards .
Biological Activity
The compound 2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. The structure features a triazolo-pyrazine core, which is known for its significant biological activity. The presence of both the 4-methylphenoxy and thiophen-2-yl groups contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Triazole Ring : Utilizing starting materials such as substituted phenols and acetamides.
- Coupling Reactions : Connecting the thiophenyl group through various coupling agents to form the final compound.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2e | 32 | Staphylococcus aureus |
| 2e | 16 | Escherichia coli |
These results suggest that modifications in the side chains can significantly influence antibacterial potency .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving multicellular spheroids, it was identified as a potential anticancer agent due to its ability to inhibit tumor growth effectively. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival.
Other Biological Activities
Beyond antimicrobial and anticancer effects, triazolo[4,3-a]pyrazine derivatives are reported to possess additional pharmacological activities:
- Antidiabetic : Some derivatives have shown promise in managing blood glucose levels.
- Anti-inflammatory : Exhibiting potential in reducing inflammation markers.
- Anticonvulsant : Certain compounds within this class have been linked to seizure control.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure–activity relationships (SAR) in determining the biological activity of these compounds. For example:
- SAR Analysis : Compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity .
- Molecular Docking Studies : These studies suggest that triazolo[4,3-a]pyrazines can effectively bind to targets like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar triazolo-pyrazine derivatives, this compound likely requires adherence to GHS hazard categories for acute toxicity (oral), skin/eye irritation, and respiratory sensitization . Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
- Spill Management : Avoid dry sweeping; use damp cloths and dispose of waste in sealed containers.
- First Aid : Immediate flushing with water for eye/skin exposure (≥15 minutes) and medical consultation for ingestion .
Q. How can researchers verify the structural identity of this compound after synthesis?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., 4-methylphenoxy, thiophene-methyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] ion) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry, as demonstrated for related pyrazolo-triazolo systems .
Q. What synthetic routes are reported for analogous triazolo-pyrazine derivatives?
- Methodological Answer : A common strategy involves:
Core Formation : Cyclocondensation of hydrazine derivatives with diketones to form the triazolo-pyrazine scaffold.
Q. Functionalization :
- Step 1 : Introduce the 4-methylphenoxy group via nucleophilic aromatic substitution.
- Step 2 : Couple the thiophene-methylacetamide moiety using carbodiimide-mediated amidation .
- Key Reaction Conditions : Anhydrous solvents (e.g., DMF, THF), reflux temperatures (80–120°C), and catalytic bases (e.g., KCO) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and reaction path simulations (e.g., using Gaussian or ORCA) can predict transition states and intermediate stability . For example:
- Reaction Feasibility : Calculate activation energies for cyclocondensation steps to identify rate-limiting stages.
- Solvent Effects : Simulate solvation free energies to select optimal solvents (e.g., polar aprotic vs. non-polar).
- Byproduct Analysis : Use molecular dynamics to model side reactions (e.g., over-oxidation of thiophene groups) .
Q. What strategies resolve contradictions in bioactivity data for structurally similar compounds?
- Methodological Answer : Discrepancies in antimicrobial or receptor-binding assays often arise from:
- Substituent Effects : Minor structural variations (e.g., methoxy vs. methyl groups) drastically alter hydrophobicity and target interactions. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) and validate with positive controls (e.g., ciprofloxacin for antimicrobial assays).
- Data Reproducibility : Cross-validate results across multiple cell lines or enzymatic systems .
Q. How can researchers design experiments to probe the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : A tiered experimental approach is recommended:
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
- In Vivo PK : Administer to rodent models and collect serial blood samples for bioavailability and half-life calculations.
- Computational Prediction : Tools like SwissADME or pkCSM estimate logP, BBB permeability, and CYP450 interactions .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways.
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
Tables for Key Data
Table 1 : Representative Spectroscopic Data for Structural Validation
| Technique | Expected Signals/Patterns | Reference |
|---|---|---|
| -NMR | δ 2.35 (s, 3H, CH-phenoxy), δ 7.25–7.45 (thiophene) | |
| HRMS (ESI+) | [M+H] m/z 452.12 (calculated) | |
| IR Spectroscopy | 1680 cm (C=O stretch), 1540 cm (triazole) |
Table 2 : Hazard Mitigation Strategies
| Hazard Type | Mitigation Protocol | Source |
|---|---|---|
| Skin Irritation | Immediate washing with pH-neutral soap; 1% hydrocortisone cream | |
| Inhalation Risk | Use NIOSH-approved N95 respirators in poorly ventilated areas |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
